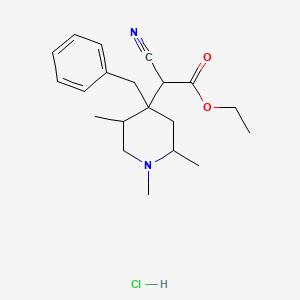
1-(3-hydroxybenzyl)-3-piperidinol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-hydroxybenzyl)-3-piperidinol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is derived from piperidine and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3-hydroxybenzyl)-3-piperidinol hydrochloride is not fully understood. However, it is believed to exert its effects through various mechanisms, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to modulate various signaling pathways involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(3-hydroxybenzyl)-3-piperidinol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. It has also been shown to have neuroprotective effects and improve cognitive function. Additionally, it has been shown to inhibit cancer cell growth and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-hydroxybenzyl)-3-piperidinol hydrochloride in lab experiments is its potential therapeutic applications. It has been extensively studied for its potential use in the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, it has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising compound for further research.
One of the limitations of using 1-(3-hydroxybenzyl)-3-piperidinol hydrochloride in lab experiments is its limited solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the compound may have potential side effects that need to be further studied.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-hydroxybenzyl)-3-piperidinol hydrochloride. One of the directions is to further study its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects. Furthermore, research is needed to develop more efficient synthesis methods and improve the compound's solubility in water.
Conclusion:
In conclusion, 1-(3-hydroxybenzyl)-3-piperidinol hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its biochemical and physiological effects, including its antioxidant, anti-inflammatory, and neuroprotective properties. Additionally, it has been shown to have potential use in the treatment of various diseases, including neurodegenerative disorders and cancer. Further research is needed to fully understand the compound's mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and improve its solubility in water.
Synthesemethoden
The synthesis of 1-(3-hydroxybenzyl)-3-piperidinol hydrochloride involves the reaction of 3-hydroxybenzaldehyde with piperidine in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired product. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(3-hydroxybenzyl)-3-piperidinol hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-11-4-1-3-10(7-11)8-13-6-2-5-12(15)9-13;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNQQRHQFWNVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5219181.png)
![1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219185.png)
![(1-{[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5219193.png)
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)

![2-phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5219218.png)
![2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5219225.png)

![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N-(6-methoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5219242.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)